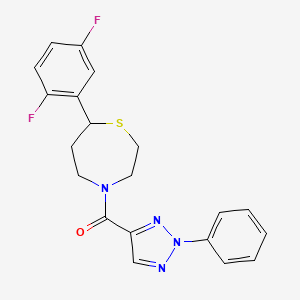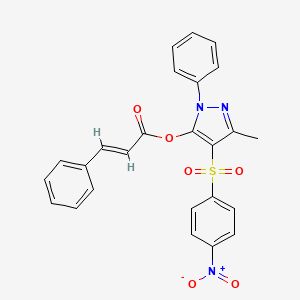![molecular formula C24H21ClFN5OS B2486092 [4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1298061-56-9](/img/structure/B2486092.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a useful research compound. Its molecular formula is C24H21ClFN5OS and its molecular weight is 481.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
However, to understand the context of how similar compounds, particularly those with piperazine and related functional groups, are used in scientific research, we can consider general themes and applications of such chemical structures in medicine and pharmacology:
DNA Interaction and Fluorescent Staining : Compounds with structural similarities to piperazine derivatives, like Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining for cell biology research, enabling visualization of cellular and chromosomal structures in plant and animal studies (Issar & Kakkar, 2013).
Psychotropic and Antipsychotic Therapies : Piperazine derivatives are central to the development of psychotropic medications. For instance, lurasidone is a benzisothiazole, second-generation antipsychotic drug showing efficacy in treating psychotic and major affective disorders. Its unique pharmacodynamic profile differentiates it from other atypical antipsychotics (Pompili et al., 2018).
Pharmacophoric Contributions in Drug Design : Research into arylcycloalkylamines, which include phenyl piperidines and piperazines, has highlighted their role in improving the potency and selectivity of binding affinity at D2-like receptors, crucial for developing antipsychotic agents (Sikazwe et al., 2009).
Metabolism and Drug Interactions : Arylpiperazine derivatives are extensively metabolized, often involving CYP3A4-dependent N-dealkylation, forming metabolites with various effects on neurotransmitter receptors. Understanding the disposition and metabolism of these compounds is critical for their use in treating depression, psychosis, or anxiety, and for mitigating risks associated with their use as unregulated designer drugs (Caccia, 2007).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as CRL-40,940 or flmodafinil, is a bisfluoro analog of modafinil . It primarily targets the dopamine transporter , acting as a weak dopamine reuptake inhibitor .
Mode of Action
The compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling.
Pharmacokinetics
It is known that the compound’s bisfluoro analog structure may enhance its pharmacokinetic properties compared to modafinil and adrafinil
Result of Action
The molecular and cellular effects of the compound’s action primarily involve enhanced dopaminergic signaling. This can lead to increased wakefulness, improved cognitive function, and potential mood enhancement. Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5OS/c1-15-22(33-23(27-15)16-5-7-18(26)8-6-16)20-14-21(29-28-20)24(32)31-11-9-30(10-12-31)19-4-2-3-17(25)13-19/h2-8,13,20-21,28-29H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJQMEVANFDEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)


![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)
![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)

![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)


![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
